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Compound of Interest

Compound Name:
Furo[2,3-b]pyridine-6-

carbaldehyde

CAS No.: 193750-90-2

Cat. No.: B063691

Get Quote

Executive Summary & Strategic Context
The furo[2,3-b]pyridine scaffold is a privileged, electron-deficient isostere of the 7-azaindole

core. It is increasingly utilized in modern drug discovery as a highly selective hinge-binding

motif in the development of kinase inhibitors (e.g., B-Raf inhibitors) . To explore complex

structure-activity relationships (SAR), late-stage functionalization of this bicyclic core is

essential.

The Vilsmeier-Haack (VH) formylation is a robust, atom-economical method for introducing a

formyl group onto the furo[2,3-b]pyridine core. The resulting aldehyde serves as a versatile

synthetic handle for downstream reductive aminations, Wittig olefinations, and cross-coupling

preparations. This application note provides a self-validating, causality-driven protocol for

achieving high-yield regioselective formylation of furo[2,3-b]pyridine.

Mechanistic Insights & Regioselectivity (Causality)
The Vilsmeier-Haack reaction relies on the in situ generation of the highly electrophilic

Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) from phosphorus
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oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Causality of Regioselectivity: Furo[2,3-b]pyridine consists of an electron-deficient pyridine ring

fused to an electron-rich furan ring. The pyridine moiety strongly deactivates the entire system

toward electrophilic aromatic substitution (EAS) compared to an isolated furan. Consequently,

the electrophilic attack is exclusively directed to the furan ring .

Between the available C-2 and C-3 positions on the furan ring, the attack predominantly occurs

at the C-2 position. This regioselectivity is governed by the thermodynamic stability of the

intermediate Wheland complex; attack at C-2 allows the adjacent furan oxygen to optimally

stabilize the positive charge via resonance.

DMF + POCl3 Vilsmeier Reagent
(Iminium Ion)

 0 °C, -PO2Cl2- 

Wheland Intermediate
(C-2 Attack)

 + Substrate 

Furo[2,3-b]pyridine

Substituted Iminium Salt -H+ 2-Formylfuro[2,3-b]pyridine
 H2O / NaOAc

Hydrolysis 
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Reaction mechanism of the Vilsmeier-Haack formylation on furo[2,3-b]pyridine.

Optimization of Reaction Conditions
Because the fused pyridine ring dampens the nucleophilicity of the furan moiety, standard

room-temperature VH conditions (which work for simple indoles or furans) result in poor

conversions. Thermal activation and an excess of the Vilsmeier reagent are required to drive

the reaction forward.

Table 1: Quantitative Optimization of Vilsmeier-Haack Conditions
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Entry
POCl₃
(equiv)

DMF Temp (°C) Time (h) Yield (%)

Causality
/
Observati
on

1 1.2 Solvent 25 24 < 10

Insufficient

thermal

activation;

starting

material

recovered.

2 2.0 Solvent 60 12 45

Incomplete

conversion;

EAS

barrier not

fully

overcome.

3 3.0 Solvent 90 5 82

Optimal

conditions;

complete

conversion

to iminium

salt.

4 3.0 Solvent 120 5 60

Excessive

heat leads

to tar

formation

and

product

degradatio

n.

Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Each critical step includes observable

metrics to ensure the reaction is proceeding as intended before moving to the next phase.
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Reagents Required
Furo[2,3-b]pyridine (1.0 equiv, 10 mmol)

Phosphorus oxychloride (POCl₃) (3.0 equiv, 30 mmol)

Anhydrous N,N-Dimethylformamide (DMF) (15 mL, acts as both reagent and solvent)

Saturated aqueous Sodium Acetate (NaOAc)

Ethyl Acetate (EtOAc) and Brine

Step 1: Generation of the Vilsmeier Reagent
Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMF (10 mL).

Cool the flask to 0 °C using an ice-water bath.

Add POCl₃ (3.0 equiv) dropwise over 15 minutes via a syringe.

Causality: The reaction between POCl₃ and DMF is highly exothermic. Dropwise addition

prevents thermal degradation of the Vilsmeier reagent into inactive side products.

Self-Validation: The solution will transition from colorless to a pale yellow/orange tint, and

a slight increase in viscosity will be observed, confirming iminium ion formation.

Stir the complex at 0 °C for 30 minutes.

Step 2: Electrophilic Aromatic Substitution
Dissolve furo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF (5 mL) and add it dropwise to the

Vilsmeier complex at 0 °C.

Remove the ice bath and equip the flask with a reflux condenser.

Heat the reaction mixture to 90 °C for 5 hours.

Self-Validation: Monitor by TLC (Silica gel, 3:1 Hexanes/EtOAc). The starting material (Rf

~0.6) will disappear. Do not look for the final aldehyde yet; the intermediate iminium salt is
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highly polar and will remain at the baseline (Rf = 0.0).

Step 3: Hydrolysis and Quenching
Cool the reaction mixture to room temperature, then pour it slowly over 50 g of crushed ice

with vigorous stirring.

Slowly add saturated aqueous NaOAc until the pH of the solution reaches 5.0–6.0.

Causality: The iminium intermediate must be hydrolyzed to the aldehyde. If the pH is too

acidic (< 4), hydrolysis stalls. If a strong base (like NaOH) is used and the pH exceeds 8,

the newly formed aldehyde is susceptible to base-catalyzed degradation or Cannizzaro-

type reactions. NaOAc provides the perfect buffering capacity.

Stir the quenched mixture at room temperature for 1–2 hours.

Self-Validation: A new spot will appear on the TLC plate at Rf ~0.45 (UV active at 254 nm),

indicating successful hydrolysis of the baseline iminium salt into the target aldehyde.

Step 4: Extraction and Purification
Extract the aqueous layer with EtOAc (3 × 30 mL).

Wash the combined organic layers sequentially with water (2 × 20 mL) to remove residual

DMF, and brine (1 × 20 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in

Hexanes) to afford 2-formylfuro[2,3-b]pyridine as a pale yellow solid.
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1. Vilsmeier Reagent Prep
(POCl3 + DMF at 0 °C)

2. Substrate Addition
(Furo[2,3-b]pyridine in DMF)

3. Electrophilic Substitution
(Heat to 90 °C, 5 h)

4. Hydrolysis & Quench
(Ice + Aq. NaOAc, pH 5-6)

5. Extraction & Wash
(EtOAc / Brine)

6. Purification
(Silica Gel Chromatography)

Click to download full resolution via product page

Step-by-step experimental workflow for the formylation process.

Analytical Characterization
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Proper validation of the isolated product is necessary to confirm the regioselectivity of the

formylation (C-2 vs C-3). The absence of the C-2 furan proton in the ¹H NMR spectrum is the

definitive diagnostic marker.

Table 2: Key Analytical Data for 2-Formylfuro[2,3-b]pyridine

Analytical Method Key Signal / Shift
Assignment / Structural
Confirmation

¹H NMR (400 MHz, CDCl₃) 9.85 ppm (s, 1H)

Formyl proton (-CHO).

Confirms successful

formylation.

¹H NMR (400 MHz, CDCl₃) 7.62 ppm (s, 1H)

Furan C-3 proton. The singlet

multiplicity and absence of the

C-2 proton confirm C-2

regioselectivity.

FT-IR (ATR) 1685 cm⁻¹

Strong C=O stretching

vibration, characteristic of a

conjugated aromatic aldehyde.

MS (ESI+) m/z 148.04

[M+H]⁺ molecular ion peak,

matching the calculated exact

mass.
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Furo[2,3-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
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formylation-of-furo-2-3-b-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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